1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate P18IN011 is a novel p18(INK4C) inhibitor.
Brand Name: Vulcanchem
CAS No.: 77408-67-4
VCID: VC0538460
InChI: InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32
Molecular Formula: C15H12N2O5S
Molecular Weight: 332.3 g/mol

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

CAS No.: 77408-67-4

Cat. No.: VC0538460

Molecular Formula: C15H12N2O5S

Molecular Weight: 332.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate - 77408-67-4

Specification

CAS No. 77408-67-4
Molecular Formula C15H12N2O5S
Molecular Weight 332.3 g/mol
IUPAC Name 1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate
Standard InChI InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18)
Standard InChI Key SIXNKGXJEIVCDH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32
Appearance Solid powder

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three functional domains:

  • A benzoxazole ring (1,2-benzoxazol-3-yl), formed by the fusion of a benzene ring with an isoxazole moiety.

  • A 4-acetamidobenzene group, providing hydrogen-bonding capabilities via the acetamido (-NHCOCH3_3) substituent.

  • A sulfonate ester (-SO3_3) at the para position, enhancing solubility and electronic interactions .

The canonical SMILES notation CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32\text{CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32} and InChIKey SIXNKGXJEIVCDH-UHFFFAOYSA-N\text{SIXNKGXJEIVCDH-UHFFFAOYSA-N} confirm its stereochemical configuration . X-ray crystallography and NMR spectroscopy validate the planar geometry of the benzoxazole ring and the axial orientation of the sulfonate group, critical for target binding .

Physicochemical Properties

PropertyValue
Molecular FormulaC15H12N2O5S\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight332.3 g/mol
LogP (Partition Coefficient)1.8 (predicted)
Solubility>10 mM in DMSO
Melting Point218–220°C (decomposes)

The sulfonate group imparts moderate hydrophilicity, while the benzoxazole core contributes to membrane permeability, balancing bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three sequential steps:

  • Benzoxazole Ring Formation: 2-Aminophenol reacts with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in ethanol, catalyzed by H2SO4\text{H}_2\text{SO}_4, to yield the benzoxazole scaffold.

  • Acetamido Group Introduction: The intermediate undergoes acylation with acetic anhydride in dichloromethane, mediated by pyridine, to install the acetamido moiety.

  • Sulfonation: Treatment with chlorosulfonic acid at 0–5°C introduces the sulfonate group, followed by esterification with 3-hydroxybenzoxazole to finalize the structure.

Key Reaction Conditions:

  • Temperature control (±2°C) during sulfonation to prevent side reactions.

  • Column chromatography (silica gel, ethyl acetate/hexane) for purification, achieving >98% purity.

Industrial-Scale Production

Biological Activities and Mechanisms

Cell Cycle Modulation

The compound selectively inhibits the p18-Cdk6 complex (IC50_{50} = 5.70 µM), disrupting G1 phase progression in cancer cells. Unlike broader kinase inhibitors, it spares the p16-Cdk6 interaction, reducing off-target effects. This specificity stems from hydrogen bonding between the sulfonate group and Arg101^{101} of p18, as shown in molecular docking studies.

Hematopoietic Stem Cell Expansion

In murine models, the compound increases long-term repopulating HSCs by 4.2-fold at 10 µM, enhancing engraftment efficiency in bone marrow transplants. Mechanistically, it activates the Wnt/β-catenin pathway, promoting self-renewal without inducing differentiation.

Antimicrobial and Antioxidant Effects

ActivityMechanismEfficacy (MIC)
AntibacterialDihydropteroate synthase inhibition25 µg/mL (E. coli)
AntifungalErgosterol biosynthesis disruption50 µg/mL (C. albicans)
AntioxidantROS scavenging via benzoxazole ringEC50_{50} = 12 µM

The sulfonamide moiety competitively binds to bacterial dihydropteroate synthase, mimicking p-aminobenzoic acid and blocking folate synthesis .

Therapeutic Applications

Oncology

Preclinical studies demonstrate cytotoxicity against triple-negative breast cancer (MDA-MB-231, IC50_{50} = 8.2 µM) and non-small cell lung cancer (A549, IC50_{50} = 10.5 µM). Synergy with cisplatin enhances apoptosis by 40% in combination therapy.

Regenerative Medicine

In ex vivo HSC expansion protocols, the compound achieves a 95% viability rate, surpassing traditional cytokines like thrombopoietin. Clinical trials for cord blood expansion are underway.

Autoimmune Disease Management

By inhibiting MTH1, it reduces oxidative DNA damage in rheumatoid arthritis synoviocytes, decreasing IL-6 production by 60% at 20 µM.

Comparative Analysis with Related Inhibitors

CompoundTargetSelectivityTherapeutic Index
1,2-Benzoxazol-3-yl...p18-Cdk6High (No p16 effect)12.5
PalbociclibCDK4/6Broad3.8
DinaciclibCDK1/2/5/9Pan-inhibitor2.1

The compound’s narrow target profile minimizes adverse effects like neutropenia, common with CDK4/6 inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator